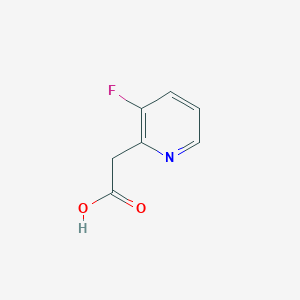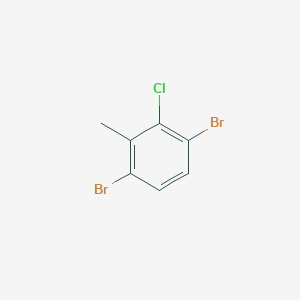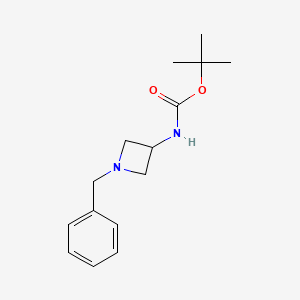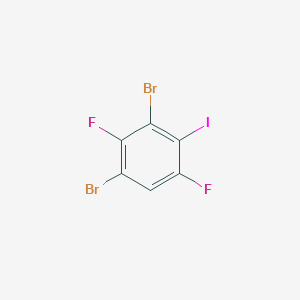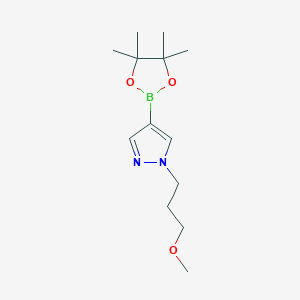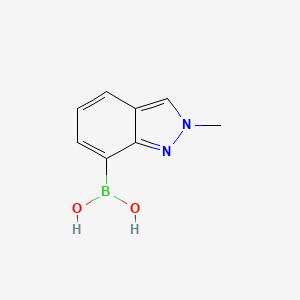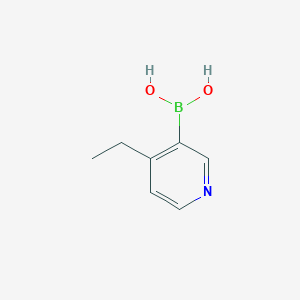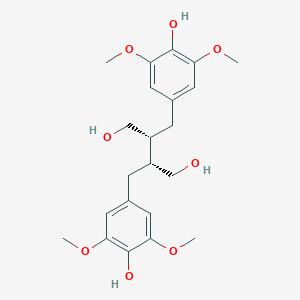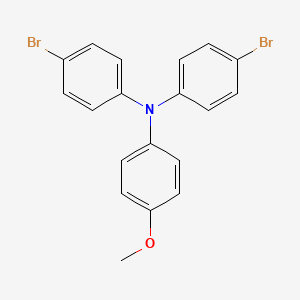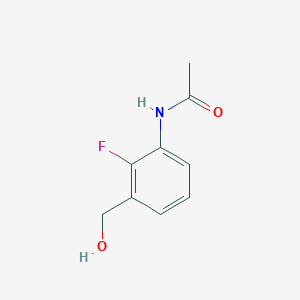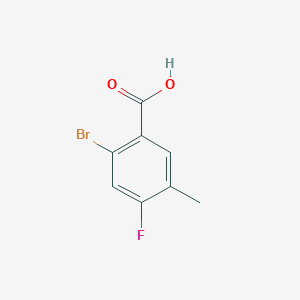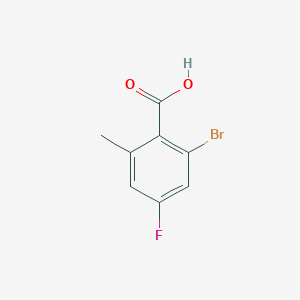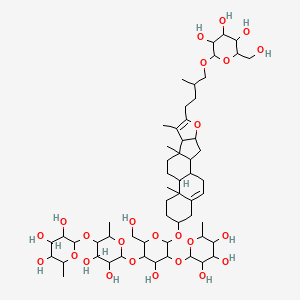
Pseudoproto Pb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
Target of Action
Pseudoproto Pb, also known as Pseudoproto-Pb, is a compound that has been identified as a potential inhibitor for the HER2 and VEGFR2 cancer genes . These genes play a crucial role in cell growth and proliferation, and their overexpression is often associated with certain types of cancer .
Mode of Action
The mode of action of this compound involves its interaction with the HER2 and VEGFR2 targets. It has been suggested that this compound binds to these targets, thereby inhibiting their activity . This interaction and the resulting changes can lead to a decrease in cell proliferation and potentially to the death of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those associated with the HER2 and VEGFR2 genes. By inhibiting these genes, this compound can disrupt the signaling pathways that promote cell growth and proliferation . The downstream effects of this disruption can include a reduction in tumor growth and size .
Result of Action
The result of this compound’s action is a potential decrease in the growth and proliferation of cancer cells. This is achieved through its inhibitory effect on the HER2 and VEGFR2 genes . In addition, this compound has been shown to have potential cytotoxic effects against HepG2 cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pseudoproto Pb involves multiple steps, starting with the extraction of steroidal saponins from Paris polyphylla. The compound is then purified using chromatographic techniques. The reaction conditions typically involve the use of solvents like methanol and water, and the process is carried out at controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels. The industrial process also focuses on optimizing yield and reducing production costs .
化学反应分析
Types of Reactions
Pseudoproto Pb undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various hydroxy and oxidized derivatives of this compound. These derivatives have been studied for their potential biological activities .
科学研究应用
Chemistry: It is used as a reference compound in the study of steroidal glycosides.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
相似化合物的比较
Pseudoproto Pb is unique compared to other similar compounds due to its specific glycoside structure. Similar compounds include:
Pariphyllin A: Another steroidal glycoside from Paris polyphylla, known for its inhibitory effects on cancer cells.
Pseudoproto-gracillin: A compound with similar cytotoxic properties against cancer cell lines.
This compound stands out due to its distinct molecular structure and the specific pathways it targets, making it a valuable compound for further research and development .
属性
IUPAC Name |
2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92O25/c1-21(20-72-51-43(67)41(65)38(62)33(18-58)78-51)8-11-31-22(2)35-32(77-31)17-30-28-10-9-26-16-27(12-14-56(26,6)29(28)13-15-57(30,35)7)76-55-50(82-53-45(69)40(64)37(61)24(4)74-53)47(71)49(34(19-59)79-55)81-54-46(70)42(66)48(25(5)75-54)80-52-44(68)39(63)36(60)23(3)73-52/h9,21,23-25,27-30,32-55,58-71H,8,10-20H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQNTRCEDPVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8C(=C(O9)CCC(C)COC1C(C(C(C(O1)CO)O)O)O)C)C)C)CO)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
